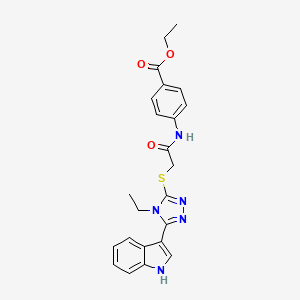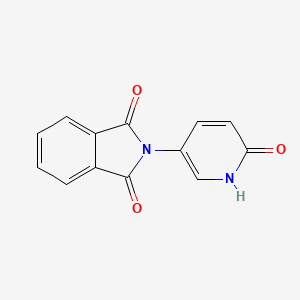
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is a compound that is part of the isoindoline-1,3-dione derivatives, commonly known as phthalimides . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis
The molecular formula of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is C13H8N2O3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Reactions of different tetraynes with various substituted imidazoles and oxygen afforded the 4-phenyl-5- (phenylethynyl)-7,8-dihydrocyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-dione cores in excellent yields .Physical And Chemical Properties Analysis
The molecular weight of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is 240.21 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Tyrosinase Inhibition and Antioxidant Activity
A study on the tyrosinase inhibition potency of phthalimide derivatives, including 2-(((6-methoxypyridin-3-yl)amino)methyl)isoindoline-1,3-dione, revealed its higher tyrosinase inhibitory activity compared to the positive control 'arbutin'. This compound exhibited significant antioxidant and antityrosinase properties, suggesting its potential application in treating hyperpigmentation disorders or as a component in cosmetic products to prevent the darkening of the skin. The inhibitory effect was further supported by computational molecular docking studies, highlighting the compound's binding affinity toward tyrosinase (Then et al., 2018).
Synthesis and Structural Analysis
Research into the synthesis of new polysubstituted isoindole-1,3-dione analogues has been conducted to explore the structural diversity and potential applications of these compounds. One study described the preparation of three new polysubstituted isoindole-1,3-diones from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, demonstrating a convenient synthesis pathway for these derivatives. The structural elucidation of these compounds was achieved through X-ray diffraction analysis, indicating their potential in various biochemical and pharmaceutical applications (Tan et al., 2014).
Anticancer Activity
The synthesis, anticancer activity, structure-activity relationships, and molecular modelling studies of novel isoindole-1,3(2H)-dione compounds containing different functional groups have been investigated. These studies aimed to understand how substituents affect the anticancer activities of isoindole-1,3(2H)-dione derivatives. Compounds exhibiting significant anticancer activity against various cancer cell lines were identified, offering insights into the design of new chemotherapeutic agents (Tan et al., 2020).
Optoelectronic Properties
Research on the photophysical properties of ESIPT-inspired fluorescent 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione and its derivative highlighted their potential in optoelectronic applications. These compounds were synthesized from 4,5-diamino-N-methylphthalimide and exhibited significant fluorescence sensitivity to solvent polarity. The thermal stability and electronic properties of these dyes, analyzed through Density Functional Theory (DFT) computations, suggest their applicability in fluorescent probes and organic electronics (Deshmukh & Sekar, 2015).
Direcciones Futuras
The future directions for “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” could involve further exploration of its potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the development of sustainable and environmentally friendly synthetic approaches in this field is underscored .
Propiedades
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKBSYSJRIRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

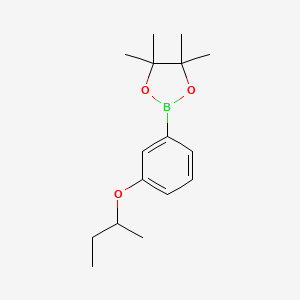
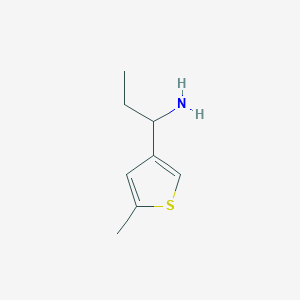
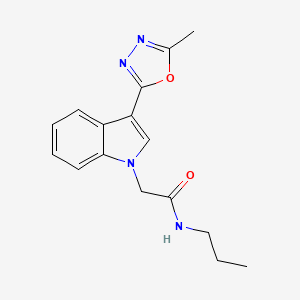
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)
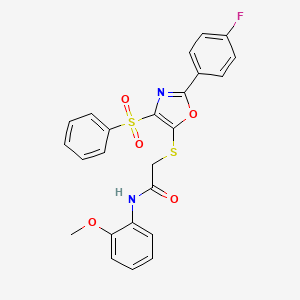
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)
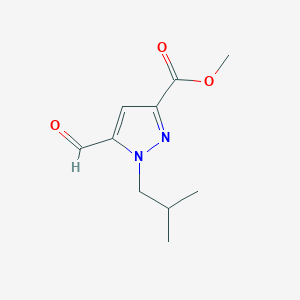
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
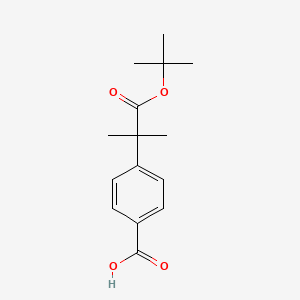
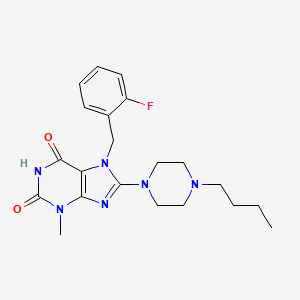
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)
